Cas no 1804066-35-0 (3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal)

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethylthio (SCF₃) and bromo functional groups. The SCF₃ moiety enhances lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical applications. The bromo substituent provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The propanal group offers additional reactivity for condensation or reduction reactions. This compound’s structural features make it a valuable building block for designing bioactive molecules, especially in the development of fluorinated compounds with improved physicochemical properties. Its stability and reactivity under controlled conditions ensure consistent performance in synthetic workflows.
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal structure
1804066-35-0 structure
商品名:3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
CAS番号:1804066-35-0
MF:C10H8BrF3OS
メガワット:313.13413143158
CID:4973877

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 化学的及び物理的性質

名前と識別子

    • 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
    • インチ: 1S/C10H8BrF3OS/c11-9-6-8(16-10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2
    • InChIKey: XPXUUOJHTSIWRT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1CCC=O)SC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 4

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013021032-1g
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
1804066-35-0 97%
1g
1,564.50 USD 2021-06-24
Alichem
A013021032-500mg
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
1804066-35-0 97%
500mg
798.70 USD 2021-06-24
Alichem
A013021032-250mg
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
1804066-35-0 97%
250mg
480.00 USD 2021-06-24

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 関連文献

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanalに関する追加情報

Introduction to 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal (CAS No. 1804066-35-0)

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal, identified by its Chemical Abstracts Service (CAS) number 1804066-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aldehyde derivative features a unique structural motif comprising a brominated aromatic ring substituted with a trifluoromethylthio group, connected to a propanal side chain. The combination of these structural elements imparts distinct chemical properties and biological activities, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The molecular structure of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal consists of a benzene ring at its core, which is halogenated at the 2-position and thio-substituted at the 4-position with a trifluoromethyl group. This arrangement creates a highly electrophilic aromatic system, enhancing its reactivity in various chemical transformations. The presence of the aldehyde functional group (CHO) at the terminal position of the propanal chain further extends its utility as a synthetic building block for more complex molecules.

In recent years, the demand for structurally diverse and biologically active compounds has driven extensive research into heterocyclic and aromatic aldehydes. 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal has emerged as a promising scaffold due to its ability to serve as a precursor in the development of pharmacophores targeting various disease pathways. Its bromine and trifluoromethylthio substituents are particularly noteworthy, as they can modulate electronic properties and influence metabolic stability, key factors in drug design.

One of the most compelling aspects of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal is its potential application in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the role of trifluoromethyl groups in enhancing binding affinity and improving pharmacokinetic profiles. The aldehyde moiety, on the other hand, provides a versatile handle for further functionalization via condensation reactions with nucleophiles, including amino acids, hydrazines, and heterocyclic compounds.

Moreover, the bromine atom at the 2-position of the aromatic ring allows for selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups with high precision. These transformations are pivotal in constructing complex drug candidates with tailored biological activities. The trifluoromethylthio group also contributes to lipophilicity and metabolic resistance, attributes that are often sought after in lead optimization campaigns.

Recent advancements in computational chemistry have further illuminated the synthetic potential of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. Molecular modeling studies suggest that this compound can interact effectively with biological targets such as kinases and transcription factors, which are overexpressed in certain malignancies. By leveraging virtual screening techniques, researchers have identified derivatives of this scaffold that exhibit potent inhibitory effects on these enzymes.

The pharmaceutical industry has taken note of these findings, leading to increased investment in libraries containing analogs of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. High-throughput screening (HTS) campaigns have been initiated to identify novel bioactive molecules that could progress into clinical trials. The compound’s structural features make it an attractive candidate for further derivatization, allowing medicinal chemists to explore a wide spectrum of biological functions.

In addition to its role in oncology research, 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal has shown promise in addressing inflammatory diseases. Experimental data indicate that certain derivatives can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) or lipoxygenase enzymes. The trifluoromethylthio substituent appears to play a critical role in enhancing binding interactions with these enzymes, thereby improving therapeutic efficacy.

The synthesis of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal itself presents an interesting challenge due to its complex structural requirements. Traditional synthetic routes involve multi-step sequences starting from commercially available precursors like bromobenzene or 4-chlorothiophenol derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic core efficiently.

The growing interest in fluorinated compounds has also spurred research into optimizing synthetic methodologies for 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. Fluorochemicals are known for their ability to enhance drug properties such as bioavailability and shelf life. Therefore, developing scalable and cost-effective routes to incorporate fluorine atoms into drug candidates remains a priority for industrial chemists.

Eco-friendly considerations have not been overlooked in this context. Green chemistry principles are being applied to streamline synthetic processes, minimizing waste and reducing energy consumption. Catalytic methods that employ recyclable ligands or solvent-free conditions are being explored to make production more sustainable without compromising yield or purity.

The regulatory landscape surrounding novel pharmaceutical intermediates like 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal is also evolving. Regulatory agencies require comprehensive characterization data before approving new compounds for clinical use. This includes detailed toxicological studies and impurity profiling to ensure safety margins during drug development.

In conclusion,3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal (CAS No. 1804066-35-0) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications. Ongoing research continues to uncover new ways this compound can be utilized to develop next-generation therapeutics targeting diverse diseases while adhering to sustainable practices and regulatory standards.

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